molecular formula C27H26N2O2 B1597487 2,2-Bis[4-(3-aminophenoxy)phenyl]propane CAS No. 87880-61-3

2,2-Bis[4-(3-aminophenoxy)phenyl]propane

Cat. No. B1597487
CAS RN: 87880-61-3
M. Wt: 410.5 g/mol
InChI Key: NYRFBMFAUFUULG-UHFFFAOYSA-N
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Description

2,2-Bis[4-(3-aminophenoxy)phenyl]propane, also known as Bis-APPA, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. It belongs to the family of bisphenol compounds and has been shown to exhibit unique biochemical and physiological effects.

Scientific Research Applications

Synthesis Methods

  • Synthesis Process and Advancements : 2,2'-Bis[4-(4-aminophenoxy)phenyl]propane is synthesized from alkali metal carbonates or hydroxides, 2,2-bis(4-hydroxyphenyl)propane, and p-chloro nitrobenzene. Different methods for its reduction and the corresponding advantages and disadvantages are discussed, highlighting aspects such as reaction conditions, yield, purity, and suitability for large-scale production (Liang Tai-shuo, 2010).

Applications in Polymer Chemistry

  • Polyimide Synthesis : This compound serves as a monomer for polyimide synthesis. One study reported its preparation with a high overall yield and purity, emphasizing its role in creating high-performance materials (Jin Li-qing, 2008).
  • Bismaleimide and Nanoclay Blending : Bisphenol-A-based bismaleimide was synthesized using this compound, and its blends with various nanoclays were studied. Thermal properties of these blends were investigated, showing improvements in thermal stability and char formation (C. Vijayakumar et al., 2011).

Environmental and Bioremediation Studies

  • Bioremediation of Bisphenol A : The compound's role in the bioremediation of Bisphenol A, an environmental pollutant, has been explored. A study highlighted its degradation using a laccase from Fusarium incarnatum UC-14, emphasizing the effectiveness of this approach in reducing Bisphenol A levels (Urvish Chhaya, A. Gupte, 2013).

Advanced Material Development

  • Fluorinated Polyimide Synthesis : A novel fluorinated diamine monomer was prepared from this compound, leading to the synthesis of polyimides with remarkable properties like high thermal stability, tensile strength, and good solubility in polar solvents (Chin‐Ping Yang et al., 2005).
  • Polyimide Films with Enhanced Mechanical Properties : Polyimides derived from this compound and various dianhydrides were studied, revealing materials with high tensile strength and thermal stability. These polyimides show potential for applications requiring robust and durable materials (D. Liaw et al., 1997).

properties

IUPAC Name

3-[4-[2-[4-(3-aminophenoxy)phenyl]propan-2-yl]phenoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O2/c1-27(2,19-9-13-23(14-10-19)30-25-7-3-5-21(28)17-25)20-11-15-24(16-12-20)31-26-8-4-6-22(29)18-26/h3-18H,28-29H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRFBMFAUFUULG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC2=CC=CC(=C2)N)C3=CC=C(C=C3)OC4=CC=CC(=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366856
Record name 2,2-BIS[4-(3-AMINOPHENOXY)PHENYL]PROPANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Bis[4-(3-aminophenoxy)phenyl]propane

CAS RN

87880-61-3
Record name 2,2-BIS[4-(3-AMINOPHENOXY)PHENYL]PROPANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In the second step, a 500 ml glass reaction vessel was charged with 100 grams (0.21 mol) of 2,2-bis[4-(3-nitrophenoxy)phenyl]propane, 10 grams of active carbon, 1 gram of ferric chloride hexa-hydrate and 300 ml of ethyleneglycol monomethylether. The mixture was refluxed with stirring for 30 minutes, followed by dropping 42 grams (0.84 mol) of hydrazine hydrate at 70°-80° C. during 2 hours, and stirred for further 5 hours at 70°-80° C. The resultant reaction mixture was cooled, filtered to remove the catalyst and 150 ml of ethyleneglycol monomethylether was distilled off. To the residual matter, 270 grams of 20% aqueous hydrogen chloride solution and 30 grams of sodium chloride were added, and cooled to 20°-25° C. with stirring. The separated crystals were filtered, dissolved into 30% aqueous IPA solution and neutralized with aqueous ammonia to separate crystals. The crystals were filtered, washed with water, dried and recrystallized from a mixture of benezene and n-hexane. Colorless crystals of 2,2-bis[4-(3-aminophenoxy)phenyl]propane thus obtained were 69.2 grams (75% yield) and had a melting point of 106°-108° C. and their analytical results were as follows.
[Compound]
Name
glass
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
[Compound]
Name
ferric chloride hexa-hydrate
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
42 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
XH Yu, DI Machanje, BK Xu, YF Xu - Journal of Macromolecular …, 2013 - Taylor & Francis
A new diamine monomer 2,2-bis[4-(3-aminophenoxy)phenyl]propane (3-BAPOPP) was synthesized through two steps and its melting point was determined by differential scanning …
Number of citations: 1 www.tandfonline.com
Z Hu, S Li, C Zhang - Journal of applied polymer science, 2007 - Wiley Online Library
A series of alternating polyamide–imides (PAIs) with fluorenyl cardo having inherent viscosities of 0.38–0.88 dL/g was synthesized by one‐pot polycondensation of cardo diamines, …
Number of citations: 51 onlinelibrary.wiley.com
S Tamai, A Yamaguchi, M Ohta - Polymer, 1996 - Elsevier
A series of aromatic ether diamines having different numbers of benzene rings, different amino-substituted positions and different moieties in their structures was synthesized. By using …
Number of citations: 240 www.sciencedirect.com
RH Vora, SH Goh, TS Chung - Polymer Engineering & Science, 2000 - Wiley Online Library
A series of amorphous fluoro‐polyetherimides based on 2,2′‐bis(3,4‐dicarboxyphenyl) hexafluropropane dianhydride (6FDA) and di‐ether‐containing diamines 4,4′‐bis(3‐…
AI Kovalev, AL Rusanov, MM Krayushkin… - Polymer Science Series …, 2010 - Springer
The new photochromic compound 1,2-bis 6-formyl-methylbenzo[b]thiophen-3-ylcyclopentene is synthesized and used to prepare oligoazomethine. In poly(methyl methacrylate), this …
Number of citations: 2 link.springer.com
S Christensen, R D'Oyen - Scripta Materialia, 2014 - Elsevier
Using computational methods and experiments, we have established a methodology for the prediction of composite performance that allows materials development by design. The …
Number of citations: 16 www.sciencedirect.com
GS MATVELASHVILI… - … and Other High …, 1991 - Elsevier Publishing Company
Number of citations: 0
AL Rusanov, LB Elshina… - Polymer …, 2004 - Rapra Technology Ltd, Shropshire
Number of citations: 31
MJM Abadie, B Sillion - 1991 - Elsevier Publishing Company
Number of citations: 309
ЖИ Курданова, КТ Шахмурзова… - … заведений. Химия и …, 2019 - cyberleninka.ru
В обзоре обобщены и систематизированы известные к настоящему времени данные в области синтеза полиэфиримидов. Полиэфиримиды являются перспективным классом …
Number of citations: 6 cyberleninka.ru

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